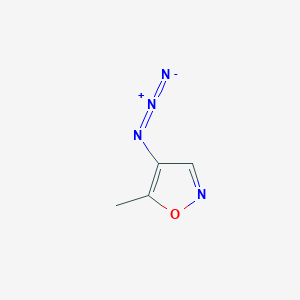

4-Azido-5-methyl-1,2-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

87988-95-2 |

|---|---|

Molecular Formula |

C4H4N4O |

Molecular Weight |

124.10 g/mol |

IUPAC Name |

4-azido-5-methyl-1,2-oxazole |

InChI |

InChI=1S/C4H4N4O/c1-3-4(7-8-5)2-6-9-3/h2H,1H3 |

InChI Key |

RCNPULYKKSDYMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azido 5 Methyl 1,2 Oxazole and Analogues

Strategies for 1,2-Oxazole Ring Construction

Cyclization Reactions from Linear Precursors

The construction of the 1,2-oxazole ring from acyclic starting materials is a versatile approach, offering multiple points for substituent introduction. Key methods include reactions involving α-haloketones, the unique reactivity of vinyl azides, oxidative cyclization, and the use of N-propargylarylamide derivatives.

A classical and reliable method for synthesizing oxazole (B20620) derivatives involves the reaction of α-haloketones with primary amides, a reaction known as the Bredereck reaction. This method is particularly efficient for the synthesis of 2,4-disubstituted oxazoles. rsc.org While this method directly leads to oxazoles (1,3-oxazoles), modifications and related strategies can be envisioned for the synthesis of the isomeric 1,2-oxazoles. For instance, the reaction of α-bromo ketones with amines can lead to substituted oxazoles through a tandem oxidative cyclization process. organic-chemistry.org

A plausible pathway to a related 1,2-oxazole system could involve the reaction of an appropriately substituted α-haloketone with a source of the N-O fragment, such as hydroxylamine (B1172632). The resulting oxime or a related intermediate could then undergo cyclization.

| Reactants | Reagents/Conditions | Product | Reference |

| α-haloketones, Amides | Heat | 2,4-disubstituted oxazoles | rsc.org |

| α-bromo ketones, Amines | CO2/photoredox-cocatalysis | Substituted oxazoles | organic-chemistry.org |

Table 1: Examples of Oxazole Synthesis from α-Haloketones.

Vinyl azides are versatile precursors for the synthesis of various nitrogen-containing heterocycles. nih.gov Thermolysis or photolysis of vinyl azides leads to the formation of highly reactive 2H-azirine intermediates. researchgate.net These strained rings can then undergo ring-opening and subsequent reactions to form a variety of heterocyclic systems.

An efficient three-step protocol has been developed to produce 2-(azidomethyl)oxazoles from vinyl azides in a continuous-flow process. This process involves the thermolysis of a vinyl azide (B81097) to generate an azirine, which then reacts with bromoacetyl bromide to form a 2-(bromomethyl)oxazole. Subsequent nucleophilic displacement with sodium azide yields the azido (B1232118) oxazole. rsc.orgacs.org This strategy highlights the utility of vinyl azides in constructing the oxazole ring and introducing an azide functionality. Although this example leads to an oxazole, the principle of using a vinyl azide precursor is a key strategy.

| Starting Material | Key Intermediate | Final Product Type | Process | Reference |

| Vinyl azide | 2H-Azirine | 2-(Azidomethyl)oxazole | Continuous-flow thermolysis, reaction with bromoacetyl bromide, and azidation | rsc.orgacs.org |

Table 2: Synthesis of Azido Oxazoles from Vinyl Azides.

Oxidative cyclization has emerged as a powerful tool for the synthesis of oxazoles and isoxazoles, often proceeding under mild conditions and with high efficiency. A novel palladium-catalyzed/copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. rsc.org This method is thought to proceed through a cascade formation of C–N and C–O bonds, with water serving as the oxygen atom source. rsc.org

Furthermore, a copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles has been reported to occur at room temperature via vinylic C-H functionalization. nih.gov This method is complementary to iodine-mediated cyclization of enamides which yields 2,4,5-trisubstituted oxazoles. nih.gov The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549), can also promote the oxidative cyclization of N-allylamides and N-propargylamides to furnish oxazolines and oxazoles. nsf.gov

| Substrate | Catalyst/Reagent | Product | Key Feature | Reference |

| Not specified | Pd-catalyzed/Cu-mediated | Trisubstituted oxazoles | Cascade C-N and C-O bond formation | rsc.org |

| Enamides | CuBr2, K2S2O8 | 2,5-disubstituted oxazoles | Vinylic C-H functionalization at room temperature | nih.gov |

| Enamides | I2/CuI | Polysubstituted oxazoles | Intramolecular oxidative C-O bond formation | researchgate.net |

| N-allylamides | PhI(OAc)2, BF3·Et2O | Oxazolines | Hypervalent iodine-mediated cyclization | nsf.gov |

Table 3: Overview of Oxidative Cyclization Methods for Oxazole Synthesis.

N-propargylamides are versatile precursors for the synthesis of oxazoles. The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst provides 2,5-disubstituted oxazoles. organic-chemistry.org This reaction likely proceeds through a palladium-catalyzed coupling followed by an in situ cyclization. organic-chemistry.org Gold catalysis has also been effectively employed for the cyclization of N-propargylamides. For instance, gold(I)-catalyzed intramolecular cyclization of N-propargylamides can lead to the formation of oxazoles. organic-chemistry.org More recently, a metal-free cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) and lithium iodide has been developed to synthesize (E)-5-iodomethylene-2-oxazolines, which can be further converted to oxazoles. rsc.org

| Substrate | Reagents/Catalyst | Product | Reference |

| N-propargylamides, Aryl iodides | Pd2(dba)3, tri(2-furyl)phosphine, NaOtBu | 2,5-disubstituted oxazoles | organic-chemistry.org |

| N-propargylamides | Gold(I) catalyst | Alkylideneoxazolines/Oxazoles | organic-chemistry.org |

| N-propargylamides | PhI(OAc)2, LiI | (E)-5-iodomethylene-2-oxazolines | rsc.org |

Table 4: Synthesis of Oxazoles from N-propargylamides.

Regioselective Synthesis of Substituted 1,2-Oxazoles

The control of regiochemistry is a critical aspect of 1,2-oxazole synthesis, as different isomers can exhibit distinct biological activities and chemical properties. A primary route to achieve regioselectivity is through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov Another significant strategy involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine hydrochloride. nih.gov

A convenient and efficient method for the synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov The regioselectivity of this reaction can be controlled to favor the desired isomer. Furthermore, reagent-based methods for the cyclization of thiosemicarbazide (B42300) intermediates have been developed to regioselectively produce 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles, which are structurally related to the target oxazole systems. nih.gov

| Precursor | Reagent | Product | Key Aspect | Reference |

| β-enamino ketoesters | Hydroxylamine hydrochloride | Regioisomeric 1,2-oxazole-4-carboxylates | Control of regioselectivity | nih.gov |

| Thiosemicarbazide intermediates | EDC·HCl or p-TsCl | 2-amino-1,3,4-oxadiazoles/thiadiazoles | Reagent-based regioselective cyclization | nih.gov |

| 2-alkynyl-1,3-dithianes, Nitrones | Base | 2,3-dihydrooxazoles | Umpolung cycloaddition for regiocontrol | acs.orgacs.org |

Table 5: Methods for Regioselective Synthesis of Oxazole and Related Heterocycles.

Introduction of the Azido Functionality

The direct introduction of an azide group onto the 1,2-oxazole ring can be achieved through several classical and modern synthetic transformations. These methods primarily involve nucleophilic substitution or the conversion of an existing amino group.

Nucleophilic Substitution Reactions with Azide Anion (e.g., NaN₃)

One of the most direct methods for the synthesis of azido-oxazoles is through the nucleophilic substitution of a suitable leaving group on the oxazole ring with an azide salt, such as sodium azide (NaN₃). masterorganicchemistry.com This reaction typically follows an SN2 pathway, where the azide anion displaces a halide or a sulfonate ester from the 4-position of the 1,2-oxazole ring. The efficiency of this reaction is dependent on the nature of the leaving group, the solvent, and the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the dissolution of the azide salt and promote the substitution reaction. masterorganicchemistry.com

For instance, the reaction of a 4-halo-5-methyl-1,2-oxazole with sodium azide would proceed as illustrated below:

General Reaction Scheme:

Where R = 5-methyl-1,2-oxazol-4-yl and X = Halogen (e.g., Cl, Br, I)

The azide ion (N₃⁻) is a potent nucleophile, making this a generally effective method for introducing the azido group. masterorganicchemistry.com

Azidation of Aminated Oxazole Precursors (e.g., 5-methyl-1,2-oxazol-4-amine)

An alternative strategy involves the conversion of an amino group at the 4-position of the 1,2-oxazole ring into an azide. This transformation is typically a two-step process. First, the amino group of a precursor like 5-methyl-1,2-oxazol-4-amine is diazotized using a reagent such as sodium nitrite (B80452) (NaNO₂) in an acidic medium to form a diazonium salt. This intermediate is generally unstable and is immediately treated with sodium azide to yield the desired 4-azido-5-methyl-1,2-oxazole.

Halogen-Azide Exchange Reactions

Halogen-azide exchange reactions are a specific subset of nucleophilic substitution reactions where a halogen atom on the 1,2-oxazole ring is displaced by an azide ion. masterorganicchemistry.com This method is particularly useful for the synthesis of this compound from a 4-halo-5-methyl-1,2-oxazole precursor. The reactivity of the halogen follows the typical trend for nucleophilic aromatic substitution, with iodide being the best leaving group, followed by bromide and chloride. The choice of reaction conditions, including temperature and solvent, is crucial to ensure a clean and efficient conversion.

Catalyst-Mediated Synthesis of Azido-1,2-oxazoles

To overcome some of the limitations of traditional methods, such as harsh reaction conditions or the need for pre-functionalized substrates, catalyst-mediated approaches have been developed. These methods often offer milder conditions, improved yields, and better functional group tolerance.

Copper-catalyzed C-N bond formation

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds. In the context of synthesizing azido-1,2-oxazoles, copper catalysts can facilitate the coupling of a 1,2-oxazole derivative with an azide source. While direct copper-catalyzed azidation of an unactivated C-H bond on the oxazole ring is challenging, the use of a pre-installed leaving group, such as a halide, is more common. Copper(I) species are often implicated as the active catalyst in these transformations, which can proceed via a mechanism involving oxidative addition, ligand exchange, and reductive elimination. These reactions can sometimes be performed under aerobic conditions and at room temperature, offering a more sustainable synthetic route. acs.orgnih.gov

Continuous Flow Synthesis Approaches for Azido-Oxazoles

Continuous flow chemistry has emerged as a powerful technology for the synthesis of energetic intermediates like organic azides, offering enhanced safety, precise process control, and the ability to handle unstable species. An efficient, integrated three-step continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles, which are structural analogues of the title compound. This methodology avoids the isolation of potentially unstable intermediates, a significant advantage when working with azides and azirines.

Table 1: Integrated Continuous-Flow Synthesis of 2-(Azidomethyl)oxazoles

| Starting Vinyl Azide | Intermediate Azirine | Intermediate Bromo-Oxazole | Final Azido-Oxazole Product | Overall Yield | Total Residence Time (min) |

| 1-Azido-2-phenylprop-1-ene | 2-Methyl-3-phenyl-2H-azirine | 2-(Bromomethyl)-5-methyl-4-phenyl-1,3-oxazole | 2-(Azidomethyl)-5-methyl-4-phenyl-1,3-oxazole | 71% | 7.0 |

| 1-Azido-2-phenylethene | 2-Phenyl-2H-azirine | 2-(Bromomethyl)-4-phenyl-1,3-oxazole | 2-(Azidomethyl)-4-phenyl-1,3-oxazole | 65% | 9.0 |

| 1-Azidocyclohexene | 7-Azabicyclo[4.1.0]hept-1-ene | 2-(Bromomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole | 2-(Azidomethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole | 55% | 8.5 |

One-Pot Synthetic Protocols for Azido-1,2-oxazoles

While direct one-pot syntheses for this compound are not extensively detailed in dedicated literature, a highly plausible and established one-pot protocol can be conceptualized based on the Sandmeyer reaction. wikipedia.orgnih.govlscollege.ac.inorganic-chemistry.org This class of reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide variety of functionalities, including the azido group, via a diazonium salt intermediate. nih.gov This transformation is typically amenable to a one-pot procedure, enhancing operational simplicity and avoiding the isolation of the often-unstable diazonium salt.

The proposed one-pot synthesis would commence with the precursor, 4-amino-5-methyl-1,2-oxazole. The synthesis of such amino-oxazole precursors is well-documented, often involving the cyclization of components with hydroxylamine. nih.gov The one-pot process involves two key sequential steps in the same reaction vessel:

Diazotization: The 4-amino-5-methyl-1,2-oxazole is treated with a diazotizing agent, such as sodium nitrite, in a cold, acidic medium (e.g., hydrochloric or sulfuric acid). This in-situ reaction converts the primary amino group into a diazonium salt.

Azidation: A solution of an azide salt, typically sodium azide, is then added to the freshly prepared diazonium salt solution. The azide anion displaces the diazonium group (with the loss of nitrogen gas), resulting in the formation of the target compound, this compound.

This one-pot diazotization-azidation sequence represents a practical and efficient route for preparing heteroaromatic azides from their corresponding amines.

Table 2: Conceptual One-Pot Protocol for 4-Azido-1,2-oxazole Synthesis

| Stage | Reactants | Reagents | Intermediate/Product | Key Transformation |

| 1. Diazotization | 4-Amino-5-methyl-1,2-oxazole | Sodium Nitrite (NaNO₂), Acid (e.g., HCl) | 5-Methyl-1,2-oxazol-4-diazonium chloride | Conversion of the amino group to a diazonium salt. |

| 2. Azidation | 5-Methyl-1,2-oxazol-4-diazonium chloride | Sodium Azide (NaN₃) | This compound | Nucleophilic displacement of the diazonium group by azide. |

Reactivity and Mechanistic Investigations of 4 Azido 5 Methyl 1,2 Oxazole

Transformations Involving the Azido (B1232118) Group

The azide (B81097) functional group is a versatile precursor in organic synthesis, primarily utilized in cycloaddition reactions and for its conversion to an amine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC - "Click Chemistry")

The CuAAC reaction is a cornerstone of modern chemistry, celebrated for its high efficiency, reliability, and specificity in forming 1,2,3-triazoles. researchgate.netresearchgate.netnih.govorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. nih.govnih.gov

It is hypothetically expected that 4-azido-5-methyl-1,2-oxazole would react with various terminal alkynes in the presence of a copper(I) catalyst to yield the corresponding 4-(4-substituted-1,2,3-triazol-1-yl)-5-methyl-1,2-oxazoles. researchgate.net The reaction is typically performed using a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.gov However, no specific examples or yields for reactions involving this compound are available in the current body of scientific literature.

A hallmark of the CuAAC reaction is its exceptional regioselectivity, almost exclusively producing the 1,4-disubstituted triazole isomer. researchgate.netorganic-chemistry.org This is in contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. researchgate.net The scope of the CuAAC is vast, accommodating a wide range of functional groups on both the azide and alkyne partners. nih.gov While one could predict a similar high regioselectivity for this compound, the scope of its reaction with different alkynes has not been documented.

Under certain CuAAC conditions, side reactions can occur. One potential alternative pathway is the reduction of the azide to an amine, although this is less common. In some complex systems, particularly in bioconjugation, the reagents used (like ascorbate) can lead to side reactions, including oxidation of sensitive substrates. Research on related azolyl azides suggests that the stability of the intermediate triazoline can influence the reaction pathway, but no such studies have been performed on this compound. researchgate.net

Reduction of the Azido Group to an Amine

The reduction of an azide to a primary amine is a fundamental and widely used transformation.

Catalytic hydrogenation is a clean and efficient method for reducing azides to amines. This is typically achieved using a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. researchgate.net It is anticipated that this compound could be converted to 4-amino-5-methyl-1,2-oxazole using these standard conditions. The synthesis of related amino-oxazoles and amino-isoxazoles has been reported through various routes, but not starting from the specific catalytic hydrogenation of this compound. nih.govnih.gov

Hydride Reduction

The reduction of the azido group in this compound to the corresponding amine, 4-amino-5-methyl-1,2-oxazole, is a fundamental transformation. While direct literature on the hydride reduction of this specific compound is scarce, the reduction of aryl and heteroaryl azides is a well-established process. Commonly used hydride reagents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). tamu.edu

The general mechanism for the reduction of an azide with a hydride reagent involves the nucleophilic attack of the hydride on the terminal nitrogen of the azide, followed by the loss of dinitrogen gas to form a nitrene intermediate, which is then further reduced to the amine. The reaction conditions, such as solvent and temperature, can significantly influence the reaction outcome and yield.

For the reduction of this compound, a mild reducing agent like sodium borohydride in an alcoholic solvent would likely be the preferred method to avoid potential side reactions involving the isoxazole (B147169) ring. tamu.edu

Table 1: Potential Conditions for Hydride Reduction of this compound

| Reagent | Solvent | Temperature | Potential Outcome |

| Sodium Borohydride | Methanol | Room Temperature | 4-Amino-5-methyl-1,2-oxazole |

| Lithium Aluminum Hydride | THF | 0 °C to RT | 4-Amino-5-methyl-1,2-oxazole (potential for ring opening) |

Other 1,3-Dipolar Cycloaddition Reactions

The azide group in this compound can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles. This reactivity provides a powerful tool for the synthesis of more complex heterocyclic systems.

Reactivity with dipolarophiles (e.g., enamines, nitrile oxides)

Enamines: The reaction of azides with enamines is a well-known method for the synthesis of triazoles. libretexts.org Enamines, being electron-rich alkenes, are excellent dipolarophiles for reaction with electron-deficient azides. The reaction of this compound with an enamine would be expected to proceed via a concerted [3+2] cycloaddition mechanism to yield a triazoline intermediate. This intermediate can then tautomerize or undergo elimination to form the final triazole product.

Nitrile Oxides: The reaction between an azide and a nitrile oxide is a less common type of 1,3-dipolar cycloaddition. Nitrile oxides themselves are 1,3-dipoles and readily react with a variety of dipolarophiles to form isoxazoles. youtube.comnih.gov A potential reaction between this compound and a nitrile oxide could lead to the formation of a tetrazole derivative, although this reactivity is not extensively documented and may be competitive with other reaction pathways. The regioselectivity of such a cycloaddition would be governed by the frontier molecular orbital (FMO) energies of the azide and the nitrile oxide.

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole (isoxazole) ring is a stable aromatic heterocycle, but it can undergo various transformations under specific conditions.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The isoxazole ring is generally considered to be electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. When such reactions do occur, the substitution pattern is influenced by the existing substituents. For this compound, the electron-withdrawing nature of the azido group at the C-4 position would further deactivate the ring towards electrophilic attack.

Nucleophilic aromatic substitution (SNA_r) on the isoxazole ring is more common, particularly when a good leaving group is present. While the azido group itself is not a typical leaving group in SNA_r reactions, its presence can influence the reactivity of other positions.

Functionalization at the Methyl Group (C-5)

The methyl group at the C-5 position of the isoxazole ring offers a site for further functionalization. Deprotonation of this methyl group using a strong base, such as an organolithium reagent, can generate a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of a wide range of functional groups. For example, reaction with an aldehyde or ketone would lead to the formation of a β-hydroxyalkyl side chain, which could be further manipulated.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies on the specific reactions of this compound are limited. However, analogies can be drawn from related systems.

The mechanism of the 1,3-dipolar cycloaddition of azides is generally accepted to be a concerted pericyclic process. The regioselectivity is controlled by the FMO interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For the reaction of this compound with an enamine, the HOMO of the electron-rich enamine would be expected to interact with the LUMO of the electron-deficient azide.

Mechanistic investigations into the functionalization of the C-5 methyl group would involve studying the kinetics and intermediates of the deprotonation and subsequent electrophilic trapping steps. The stability of the generated carbanion and the nature of the electrophile would be key factors in determining the reaction's success and selectivity.

Investigation of Reaction Intermediates (e.g., nitrenes, azirines)

The reactivity of this compound is largely dictated by the energetic azide functional group. Upon thermal or photochemical stimulation, organic azides are known to extrude molecular nitrogen (N₂), generating highly reactive intermediates. In the case of this compound, which can be considered a type of vinyl azide due to the azido group's attachment to a double bond within the oxazole (B20620) ring, the primary intermediates expected are vinyl nitrenes and 2H-azirines. wikipedia.orgrsc.orgnih.govnih.gov

The decomposition can proceed through two main mechanistic pathways. One pathway involves the initial loss of dinitrogen to form a vinyl nitrene intermediate. This nitrene, a neutral, six-electron nitrogen species, is highly electrophilic and can undergo various subsequent reactions. A common fate for vinyl nitrenes is intramolecular cyclization to furnish a 2H-azirine. rsc.orgnih.gov Alternatively, the decomposition of the vinyl azide can occur via a concerted mechanism where the nitrogen molecule is expelled simultaneously with the formation of the azirine ring, thus avoiding the formation of a discrete nitrene intermediate. rsc.org

The photolysis of azirines themselves, particularly under UV irradiation (around 300 nm), is a well-established method for generating nitrile ylides. These 1,3-dipolar species are valuable intermediates in organic synthesis and can be trapped by various dipolarophiles to construct larger heterocyclic systems like pyrrolines. wikipedia.org The strained ring of the azirine intermediate also makes it susceptible to ring-opening reactions, where it can act as either a nucleophile or an electrophile. wikipedia.org For instance, hydrolysis of azirines typically leads to the formation of aminoketones. wikipedia.org

The specific substitution pattern on the oxazole ring is expected to influence the stability and reactivity of these intermediates. The methyl group at the 5-position may exert electronic and steric effects on the subsequent reactions of the nitrene or azirine.

Table 1: Potential Reaction Intermediates from this compound

| Precursor | Condition | Primary Intermediate(s) | Subsequent Species/Products | Reference(s) |

| This compound | Thermolysis/Photolysis | 5-Methyl-1,2-oxazol-4-yl-nitrene | 2H-Azirine derivative, intermolecular reaction products | wikipedia.orgrsc.orgnih.gov |

| This compound | Thermolysis/Photolysis | 2H-Azirine derivative | Nitrile ylide (upon further photolysis), ring-opened products (e.g., aminoketones) | wikipedia.orgrsc.org |

Role of Catalysts in Reaction Pathways

The reaction pathways of this compound can be significantly influenced by the presence of transition metal catalysts. nih.gov Catalysts can modulate the decomposition of the azide, often leading to the formation of metal-nitrenoid intermediates rather than free nitrenes. nih.govibs.re.kracs.org These metal-stabilized nitrene species exhibit distinct reactivity and selectivity compared to their uncomplexed counterparts, opening up a diverse range of synthetic possibilities.

Rhodium Catalysis: Rhodium complexes are well-known to catalyze nitrene transfer reactions from organic azides. ibs.re.kracs.orguic.edu In the context of this compound, a rhodium catalyst could intercept the azide to form a rhodium-nitrenoid intermediate. This species can then participate in various transformations, such as C-H amination or cyclopropanation, with greater control and selectivity than might be achieved with a free nitrene. Mechanistic studies on other systems have suggested that these reactions can proceed through a stepwise pathway involving the formation of a Rh(V)-nitrenoid species. ibs.re.kracs.org The catalyst's ligand environment plays a crucial role in tuning the reactivity and selectivity of these transformations. For example, rhodium(II) perfluorobutyrate has been shown to be an effective catalyst for the synthesis of indoles from vinyl azides, proceeding through a presumed rhodium-nitrenoid intermediate. uic.edu

Copper Catalysis: Copper catalysts, particularly in the +1 oxidation state, are famous for their role in the azide-alkyne cycloaddition (CuAAC), or "click" reaction. bohrium.comnih.govmdpi.com While this reaction typically involves a terminal alkyne, the fundamental interaction of copper(I) with the azide group is relevant. Beyond cycloadditions, copper catalysts can also mediate nitrene transfer reactions. In the case of vinyl azides, copper catalysis can facilitate the formation of various nitrogen-containing heterocycles. nih.gov Mechanistic proposals often involve the initial formation of a 2H-azirine from the vinyl azide, followed by interaction with the copper catalyst. For instance, a copper(I) species can react with the azirine to generate an iminylcopper(II) radical intermediate, which can then undergo further transformations like oxidative cyclization. nih.gov The use of heterogeneous copper catalysts, such as copper nanoparticles or supported copper species, offers advantages in terms of catalyst recovery and reuse. bohrium.comacs.org

Other Transition Metals: Other transition metals like cobalt and titanium have also been shown to catalyze reactions involving organic azides. amazonaws.comnih.govamazonaws.com Cobalt-porphyrin complexes, for example, can generate cobalt-nitrene radical intermediates from organic azides, which can then participate in reactions like aziridination and C-H bond amination. amazonaws.comamazonaws.com Titanium catalysts have been employed in the synthesis of pyrroles from azides and alkynes, proceeding through a Ti(II)/Ti(IV) redox cycle involving a nitrene transfer step. nih.gov

The choice of catalyst and reaction conditions can therefore steer the reactivity of this compound towards different product outcomes by stabilizing the reactive intermediates and lowering the activation barriers for specific pathways.

Table 2: Potential Catalytic Pathways for this compound

| Catalyst Family | Proposed Intermediate | Potential Reaction Type(s) | Reference(s) |

| Rhodium (e.g., [Rh₂(pfb)₄]) | Rhodium-nitrenoid | C-H amination, Cyclopropanation, Indole synthesis | ibs.re.kracs.orguic.edu |

| Copper (e.g., Cu(I) salts) | Iminylcopper radical (from azirine) | Cycloadditions, N-heterocycle synthesis | nih.govbohrium.comnih.gov |

| Cobalt (e.g., Co(II)-porphyrin) | Cobalt-nitrene radical | Aziridination, C-H amination | amazonaws.comamazonaws.com |

| Titanium (e.g., TiCl₄/reductant) | Titanium-nitrenoid | Pyrrole synthesis (with alkynes) | nih.gov |

Spectroscopic and Structural Elucidation of 4 Azido 5 Methyl 1,2 Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. The analysis of 1H, 13C, and 15N nuclei, along with two-dimensional correlation experiments, would provide a complete picture of the atomic connectivity and environment within 4-Azido-5-methyl-1,2-oxazole.

The 1H NMR spectrum of this compound is expected to be relatively simple, featuring two key signals corresponding to the two distinct proton-containing groups: the methyl group and the single proton on the oxazole (B20620) ring.

Methyl Protons (C5-CH₃): The three equivalent protons of the methyl group attached to C5 of the oxazole ring would appear as a singlet. Based on data from similar 5-methyl-1,2-oxazole structures, this signal is predicted to be in the δ 2.0–2.5 ppm range.

Oxazole Ring Proton (C3-H): The 1,2-oxazole ring possesses a single proton at the C3 position. This proton would also appear as a singlet due to the absence of adjacent protons. In related 1,2-oxazole derivatives, the C3-H proton is typically observed significantly downfield, often in the region of δ 8.0–8.5 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C5-CH₃ | 2.0 - 2.5 | Singlet (s) |

The proton-decoupled 13C NMR spectrum would provide information on the carbon skeleton of the molecule. Four distinct signals are anticipated for the four carbon atoms of the this compound structure.

Methyl Carbon (C5-CH₃): This carbon is expected to appear in the upfield region of the spectrum, typically around δ 10–15 ppm.

Oxazole Ring Carbons (C3, C4, C5): The three carbons of the heterocyclic ring are in different chemical environments.

C3: This carbon, bonded to the ring oxygen and nitrogen and a hydrogen atom, is expected to resonate at approximately δ 150 ppm. nih.gov

C4: The C4 carbon is directly attached to the electron-withdrawing azido (B1232118) group, which would significantly influence its chemical shift. While direct data is unavailable, its position would be distinct from C3 and C5.

C5: This carbon, substituted with the methyl group, is anticipated to appear in the most downfield region for a ring carbon, potentially around δ 170–180 ppm, based on analogous structures. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5-C H₃ | 10 - 15 |

| C 4-N₃ | 100 - 120 |

| C 3 | ~150 |

| C 5 | 170 - 180 |

15N NMR spectroscopy is particularly valuable for compounds containing multiple nitrogen atoms, such as this compound, which has four nitrogen atoms in two different functional groups.

Oxazole Nitrogen (N2): The nitrogen atom within the 1,2-oxazole ring is expected to have a characteristic chemical shift. In similar structures, this nitrogen resonates at approximately δ -3 ppm. nih.govbeilstein-journals.org

Azido Group Nitrogens (Nα, Nβ, Nγ): The three nitrogen atoms of the azido group (Nγ-Nβ-Nα) would produce distinct signals. The terminal nitrogen (Nγ), the central nitrogen (Nβ), and the nitrogen attached to the ring (Nα) have unique electronic environments. For other organic azides, these signals are typically found in the range of -130 to -320 ppm, with the central Nβ atom often appearing as a broad signal around -130 to -140 ppm.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. For this compound, no cross-peaks would be expected, as the C3-H and C5-CH₃ protons are isolated from each other by more than three bonds and would not show scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the methyl protons (δ ~2.0-2.5) and the methyl carbon (δ ~10-15), and another cross-peak between the C3-H proton (δ ~8.0-8.5) and the C3 carbon (δ ~150).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting the different parts of the molecule. Key expected correlations would include:

A cross-peak between the methyl protons and the C5 carbon.

A cross-peak between the methyl protons and the C4 carbon.

A cross-peak between the C3-H proton and the C4 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons. A NOESY spectrum could potentially show a correlation between the C3-H and the C5-CH₃ protons, confirming their spatial proximity on the same ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent and diagnostic feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azido (N₃) group. This vibration is highly characteristic and appears in a relatively uncongested region of the spectrum.

For most organic azides, this asymmetric stretch (νₐₛ(N=N=N)) is observed in the range of 2100–2160 cm⁻¹ . The exact position can be influenced by the electronic environment and solvent. The corresponding symmetric stretch is typically much weaker and often not observed. Other expected vibrations would include C-H stretching and bending from the methyl group and C=N and C=C stretching vibrations from the oxazole ring in the fingerprint region (below 1600 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Azido (-N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |

| Oxazole Ring | C=N / C=C Stretch | 1500 - 1650 | Medium |

Vibrational Signatures of the 1,2-Oxazole Ring

The vibrational spectrum of a molecule provides a unique fingerprint, with specific bands corresponding to the various vibrational modes of its functional groups and skeletal structure. For this compound, the infrared (IR) and Raman spectra are dominated by the characteristic vibrations of the 1,2-oxazole ring, the azido group, and the methyl group.

The vibrational assignment for the 1,2-oxazole (isoxazole) ring has been a subject of detailed study. scilit.com The interpretation of these spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational wavenumbers with a high degree of accuracy. nih.govresearchgate.netnih.gov The key vibrational modes of the 1,2-oxazole ring in a compound like this compound are expected to include:

Ring Stretching Vibrations: These involve the coupled stretching of the C=N, C=C, C-O, and N-O bonds within the heterocyclic ring. These vibrations typically appear in the 1600-1300 cm⁻¹ region of the IR and Raman spectra.

Ring Bending Vibrations: In-plane and out-of-plane bending motions of the ring skeleton occur at lower frequencies.

CH Vibrations: The C-H stretching of the oxazole ring and the methyl group are expected in their characteristic regions.

In addition to the ring vibrations, the azido (N₃) group exhibits a strong and characteristic asymmetric stretching vibration, typically found in the range of 2100-2160 cm⁻¹. The symmetric stretch is often weaker and appears at lower wavenumbers.

Table 1: Expected Vibrational Signatures for the 1,2-Oxazole Ring in this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Azido Asymmetric Stretch (νₐₛ N₃) | 2100 - 2160 | Typically a very strong and sharp band in the IR spectrum. |

| C=N Stretch | 1610 - 1500 | Coupled with other ring stretching modes. |

| C=C Stretch | 1500 - 1400 | Also coupled with other ring vibrations. |

| Ring Skeletal Vibrations | 1400 - 1000 | A complex region involving stretching and bending of the ring bonds. |

| N-O Stretch | 950 - 850 | Characteristic for the isoxazole (B147169) ring. |

This table is generated based on typical values for related isoxazole and azido compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₄H₄N₄O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 2: Theoretical Mass Data for this compound

| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |

|---|---|---|

| C₄H₄N₄O | 124 | 124.0385 |

This data is calculated based on the elemental composition.

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EIMS), the molecular ion is formed by bombarding the molecule with high-energy electrons. chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable structural information. clockss.orgscielo.brresearchgate.net

For this compound, two primary fragmentation pathways are anticipated:

Loss of Dinitrogen (N₂): Organic azides readily lose a molecule of dinitrogen (N₂), a very stable neutral fragment (28 Da). researchgate.netresearchgate.netdtic.mil This is often the initial and most prominent fragmentation step, leading to a nitrene intermediate which can then undergo further rearrangements and fragmentation.

Cleavage of the 1,2-Oxazole Ring: The oxazole ring itself can fragment through various pathways. clockss.orgrsc.org Common cleavages include the breaking of the weak N-O bond, followed by the loss of small neutral molecules like CO, HCN, or acetonitrile (B52724) (CH₃CN), depending on the rearrangement pathways. clockss.org

The resulting mass spectrum would be a composite of fragments arising from both the initial loss of N₂ and the subsequent or concurrent fragmentation of the heterocyclic ring. The relative abundance of these fragments depends on their stability.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's properties.

Elucidation of Molecular Geometry and Conformation

While a crystal structure for this compound is not publicly available, data from related 1,2-oxazole derivatives can provide insights into its expected geometry. nih.gov The 1,2-oxazole ring is expected to be essentially planar. The bond lengths and angles within the ring would be consistent with its aromatic character, showing values that are intermediate between single and double bonds. The azido group is linear, and its bond to the oxazole ring will define its orientation relative to the ring.

Table 3: Expected Geometric Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value | Reference |

|---|---|---|

| Bond Lengths (Å) | ||

| N-O | ~1.39 | nih.gov |

| C=N | ~1.32 | nih.gov |

| C-C (in ring) | ~1.40 | nih.gov |

| C-O | ~1.36 | nih.gov |

| **Bond Angles (°) ** | ||

| C-N-O | ~105-110 | nih.gov |

| N-O-C | ~105-110 | nih.gov |

| O-C-C | ~108-112 | nih.gov |

These values are approximations based on published crystal structures of related 1,2-oxazole derivatives.

Analysis of Intermolecular Interactions

In the solid state, molecules of this compound would pack in a way that maximizes favorable intermolecular interactions. The nature of these interactions is dictated by the distribution of electron density in the molecule. The azido group, with its terminal nitrogen atoms, can participate in various weak interactions. unizar.es Potential intermolecular interactions include:

π-π Stacking: The planar 1,2-oxazole rings could stack on top of each other, a common feature in aromatic and heteroaromatic compounds. nih.gov

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds could be present, involving the methyl and ring hydrogens as donors and the nitrogen or oxygen atoms of neighboring molecules as acceptors.

Azido-Mediated Interactions: The azido group itself can engage in dipole-dipole or other weak intermolecular contacts, influencing the crystal packing. unizar.esresearchgate.net

Theoretical and Computational Chemistry on 4 Azido 5 Methyl 1,2 Oxazole

Electronic Structure Calculations

Electronic structure calculations are fundamental in understanding the intrinsic properties of a molecule. For 4-azido-5-methyl-1,2-oxazole, these calculations reveal the distribution of electrons and energy levels of molecular orbitals, which are crucial for predicting its stability and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on related oxazole (B20620) derivatives, often employing the B3LYP functional with a basis set like 6-311G++(d,p), have been successful in predicting optimized geometries, electronic properties, and reactivity. irjweb.comresearchgate.netresearchgate.netsemanticscholar.org For a molecule like this compound, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. researchgate.net These studies help in understanding how the azido (B1232118) and methyl groups influence the geometry and electronic distribution of the 1,2-oxazole ring. The ground state structural geometries can be fully optimized to find the most stable conformation of the molecule. irjweb.com

Ab Initio and Semi-Empirical Methods

While DFT is a primary tool, ab initio and semi-empirical methods also offer valuable perspectives. Ab initio calculations, which are based on first principles without empirical parameters, can provide highly accurate results, though they are computationally more demanding. These methods can be employed to validate the results obtained from DFT. acs.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are faster and can be useful for preliminary analysis of large molecules or for studying trends in a series of related compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For oxazole derivatives, the HOMO-LUMO energy gap has been calculated using DFT. For instance, a study on an N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine reported a HOMO-LUMO gap of 4.8435 eV, suggesting high reactivity. irjweb.com In the case of this compound, the presence of the electron-withdrawing azido group is expected to influence the energies of the frontier orbitals. The introduction of substituent groups can tune the electronic structure properties, including the HOMO-LUMO gap. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine | -5.6518 | -0.8083 | 4.8435 | irjweb.com |

| 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine | - | - | 4.3508 | researchgate.net |

| 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine | - | - | 4.4471 | researchgate.net |

| 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine | - | - | 4.4852 | researchgate.net |

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. irjweb.comresearchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For azido compounds, the terminal nitrogen atoms of the azide (B81097) group typically exhibit negative electrostatic potential, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. mdpi.comnih.govnih.gov In this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the oxazole ring and the azide group, while the regions around the hydrogen atoms of the methyl group would be more positive. researchgate.net This analysis is instrumental in understanding intermolecular interactions. rsc.org

Computational Spectroscopic Property Prediction

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their experimental characterization.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.govnyu.eduresearchgate.net

For this compound, computational prediction of NMR shifts would involve optimizing the molecular geometry and then performing GIAO calculations. The calculated chemical shifts can be compared with experimental data to confirm the structure. Studies on related 1,2-oxazole derivatives have demonstrated the utility of this approach. For example, in methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the characteristic signals of the 1,2-oxazole ring carbons were observed at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm in the ¹³C NMR spectrum. nih.gov The ¹⁵N NMR spectrum also provides valuable information, with the nitrogen of the 1,2-oxazole ring appearing at a characteristic chemical shift. nih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|

| C-3 | 150.2 | nih.gov |

| C-4 | 108.3 | nih.gov |

| C-5 | 179.5 | nih.gov |

Reaction Mechanism Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving energetic and reactive species like this compound. Theoretical studies can map out the intricate pathways of its thermal or photochemical decomposition, as well as its participation in cycloaddition reactions.

A key aspect of reaction mechanism modeling is the identification and characterization of transition states. These are the highest energy points along a reaction coordinate and represent the bottleneck of a chemical transformation. For reactions involving this compound, such as the potential intramolecular cyclization of the azide group to form a fused tetrazole, computational methods can be used to locate the geometry of the transition state and calculate its energy. researchgate.net The nature of the transition state is confirmed by the presence of a single imaginary frequency in the calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate.

The potential energy surface (PES) is a multidimensional landscape that describes the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable intermediates, transition states, and reaction products. For this compound, PES exploration can reveal the preferred pathways for its reactions. For instance, the decomposition of azides often proceeds through a nitrene intermediate, and the PES can provide insights into the energetics of nitrene formation and its subsequent reactions.

The surrounding solvent can have a profound impact on the rates and mechanisms of chemical reactions. Computational studies can account for solvent effects using either implicit or explicit solvent models. jlu.edu.cnrsc.org Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk effects of the solvent. jlu.edu.cn Explicit solvent models involve including a number of solvent molecules in the calculation, which is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. jlu.edu.cn For a polar molecule like this compound, solvent polarity is expected to influence its ground-state geometry, electronic structure, and the energetics of its reactions. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial determinants of its properties and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the spatial arrangements of atoms and their motions over time.

For this compound, conformational analysis would focus on the orientation of the azido group relative to the oxazole ring. While the oxazole ring itself is planar, rotation around the C-N bond connecting the azide group could lead to different conformers. Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. researchgate.netcore.ac.uk

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior. By simulating the motion of the atoms over a period of time, MD can reveal the accessible conformations and the flexibility of the molecule in different environments. nih.gov For this compound, MD simulations could be used to study its interactions with solvent molecules or its behavior at elevated temperatures, providing insights into the initial steps of its decomposition or reaction.

Advanced Applications and Future Research Directions in Synthetic Chemistry

4-Azido-5-methyl-1,2-oxazole as a Versatile Synthetic Intermediate

The true potential of this compound lies in its utility as a versatile intermediate. The azide (B81097) moiety serves as a high-energy functional group that can be transformed through various reactions, while the isoxazole (B147169) ring provides a stable, aromatic core that influences the electronic properties and spatial arrangement of the final products.

The azide group is a well-established 1,3-dipole, making this compound an ideal precursor for synthesizing more elaborate heterocyclic systems via cycloaddition reactions. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction, particularly the copper(I)-catalyzed variant (CuAAC) or "click chemistry," is renowned for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.govsigmaaldrich.com

It is anticipated that this compound can be readily coupled with various terminal and internal alkynes to produce novel isoxazolyl-triazole compounds. These fused or linked heterocyclic systems are of high interest in medicinal chemistry due to their ability to act as bioisosteres for other chemical groups and to engage with biological targets through diverse interactions. nih.gov Beyond alkynes, cycloadditions with alkenes, nitriles, and other dipolarophiles could lead to a wide array of other nitrogen-containing heterocycles, further expanding the molecular diversity accessible from this starting material. acs.org

Table 1: Potential Cycloaddition Reactions of this compound

| Reactant Partner (Dipolarophile) | Reaction Type | Resulting Heterocyclic Core | Potential Catalyst |

| Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-Triazole | Cu(I) salts (e.g., CuSO₄/Sodium Ascorbate) |

| Internal Alkyne | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | 1,5-Disubstituted 1,2,3-Triazole | Ru(II) complexes (e.g., Cp*RuCl) |

| Strained Alkene (e.g., Bicyclononyne) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Fused Triazoline/Triazole | Catalyst-free |

| Nitrile | [3+2] Cycloaddition | Tetrazole | Lewis or Brønsted Acids |

The azide functionality is a synthetic linchpin for accessing a variety of other nitrogen-based functional groups. The reduction of the azide in this compound would yield 4-amino-5-methyl-1,2-oxazole, a valuable primary amine. This transformation can be achieved using several standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. sigmaaldrich.com The resulting amino-isoxazole serves as a crucial building block for synthesizing amides, sulfonamides, and other derivatives with potential applications in drug discovery. nih.gov

Furthermore, the azide can participate in the aza-Wittig reaction with phosphines to form iminophosphoranes. These intermediates can then react with carbonyl compounds to generate imines, providing a pathway to Schiff bases and their subsequent reduction products, secondary amines. The inherent reactivity of the azide group makes this compound a strategic starting material for a broad spectrum of nitrogen-rich compounds.

Integration into Modular Synthesis Strategies

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is perfectly suited for a compound like this compound. chemscene.com Its azide handle is a quintessential "click" functionality, allowing for its efficient and specific conjugation to other molecules bearing a complementary alkyne group. organic-chemistry.orgsigmaaldrich.com

This modular approach is highly valuable in fields like drug discovery and chemical biology. For instance, a library of drug fragments or biomolecules could be functionalized with alkyne groups and then "clicked" onto the this compound core. This strategy enables the rapid generation of a large number of diverse candidate molecules for biological screening, accelerating the discovery of new therapeutic agents. nih.gov The stability and defined geometry of the isoxazole ring provide a reliable scaffold upon which to build these complex structures.

Potential in Advanced Materials Development

The high nitrogen content and energetic nature of the azide group, combined with the thermal stability of the isoxazole ring, suggest that this compound could be a valuable precursor in materials science.

Future research could focus on the synthesis and characterization of materials derived from this compound, evaluating properties such as thermal stability, density, and detonation performance. It could also serve as a building block for more complex energetic molecules, where multiple units are linked together to enhance these properties.

The azide functionality of this compound makes it an excellent candidate for incorporation into polymers and for the surface functionalization of nanomaterials. Through click chemistry, the molecule can be grafted onto polymer backbones containing alkyne side chains. This approach has been used with related azido-oxazoline monomers to create amphiphilic graft copolymers that can self-assemble into nanoparticles for applications like drug delivery. nih.govresearchgate.net

Similarly, it could be used as a monomer in polymerization reactions. For example, after reduction of the azide to an amine, the resulting 4-amino-5-methyl-1,2-oxazole could undergo condensation polymerization with dicarboxylic acids to form novel polyamides. The isoxazole ring integrated into the polymer backbone would impart specific thermal and mechanical properties. ajchem-a.comajchem-a.com In nanomaterial science, the molecule could be used to modify the surfaces of silica, gold, or iron oxide nanoparticles, imparting new chemical functionalities for sensing, catalysis, or biomedical applications.

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound | Key Reaction | Potential Material Property |

| Energetic Materials | Precursor or Building Block | Thermal Decomposition | High energy density, gas generation |

| Polymer Synthesis | Monomer or Grafting Agent | Click Chemistry, Condensation Polymerization | Modified thermal stability, specific solubility |

| Nanomaterial Functionalization | Surface Ligand | Click Chemistry | Targeted delivery, enhanced sensing capabilities |

Q & A

Q. What synthetic methodologies are effective for preparing 4-Azido-5-methyl-1,2-oxazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization of precursor molecules followed by azide introduction. A plausible route includes:

- Cyclization : React 5-methyl-1,2-oxazole derivatives with azidating agents (e.g., NaN₃) under reflux in polar aprotic solvents like DMSO or DMF. Optimize reaction time (e.g., 12–18 hours) and temperature (80–100°C) to balance yield and side reactions .

- Purification : Post-reaction, distill under reduced pressure and precipitate the product using ice-water. Crystallization with ethanol-water mixtures improves purity .

- Yield Optimization : Use Lewis acids (e.g., ZnI₂) to catalyze azide substitution, as demonstrated in analogous chloromethylation reactions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify methyl and azido group positions. The azide’s IR stretch (~2100 cm⁻¹) confirms functional group integrity .

- X-ray Crystallography : Use SHELX software for structure refinement. High-resolution data (e.g., <1.0 Å) resolves electron density ambiguities, particularly for the azido group’s orientation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₄H₄N₄O; theoretical 124.04 g/mol) and fragmentation patterns .

Advanced Questions

Q. How does the azido group influence the reactivity of this compound in bioorthogonal click chemistry?

Methodological Answer: The azido group enables Huisgen 1,3-dipolar cycloaddition with alkynes, forming stable triazole linkages. Key considerations:

- Catalysis : Copper(I) catalysts accelerate reaction rates (e.g., CuSO₄/ascorbate) while minimizing side reactions .

- Solvent Compatibility : Use aqueous buffers or DMSO to maintain compound solubility and reaction efficiency .

- Applications : Functionalize biomolecules (e.g., proteins, nucleic acids) for imaging or drug delivery. Monitor kinetics via UV-Vis or fluorescence assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Dose-Response Studies : Systematically vary concentrations to establish activity thresholds and eliminate false positives/negatives .

- Structural Analogs : Compare activity across derivatives (e.g., replacing azido with bromo or chloro groups) to isolate pharmacophore contributions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like serum albumin or enzymes, reconciling divergent experimental results .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Thermal Stability : Avoid excessive heat (≥100°C) to prevent explosive decomposition. Use cold baths during exothermic reactions .

- Storage : Store at 4°C in airtight, light-resistant containers to prolong stability .

- Waste Disposal : Quench residual azides with aqueous NaNO₂/HCl before disposal to mitigate toxicity .

Q. How can computational models predict the interactions of this compound with biological macromolecules?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over nanosecond timescales. Focus on the azido group’s hydrogen bonding and steric effects .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for electrophilic/nucleophilic attacks .

- Validation : Cross-reference predictions with crystallographic data (e.g., PDB structures) to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.